
3-(Pyridin-2-ylamino)cyclohex-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-ylamino)cyclohex-2-enone is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. It is commonly used as a building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Pyridin-2-ylamino)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 3-position.
3-(Pyridin-4-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-(Pyridin-2-ylamino)cyclohex-2-enone is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-(pyridin-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |
Clé InChI |
XZSGWPQKENXRQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
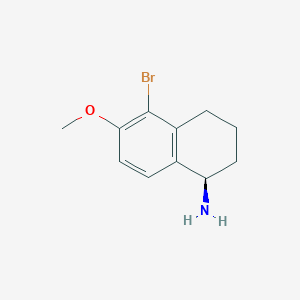
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
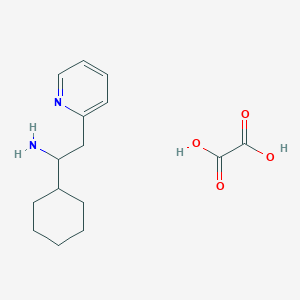
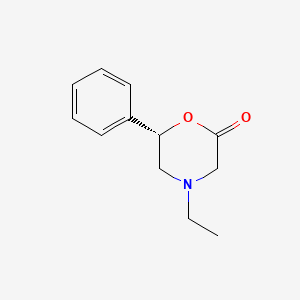

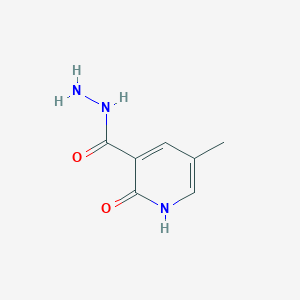
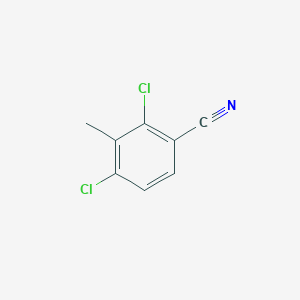
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)

